N-cyclopentyl-N'-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide N-cyclopentyl-N'-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide
Brand Name: Vulcanchem
CAS No.: 869071-82-9
VCID: VC5473769
InChI: InChI=1S/C18H23F2N3O5S/c19-12-6-7-14(20)15(10-12)29(26,27)23-8-3-9-28-16(23)11-21-17(24)18(25)22-13-4-1-2-5-13/h6-7,10,13,16H,1-5,8-9,11H2,(H,21,24)(H,22,25)
SMILES: C1CCC(C1)NC(=O)C(=O)NCC2N(CCCO2)S(=O)(=O)C3=C(C=CC(=C3)F)F
Molecular Formula: C18H23F2N3O5S
Molecular Weight: 431.45

N-cyclopentyl-N'-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide

CAS No.: 869071-82-9

Cat. No.: VC5473769

Molecular Formula: C18H23F2N3O5S

Molecular Weight: 431.45

* For research use only. Not for human or veterinary use.

N-cyclopentyl-N'-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide - 869071-82-9

Specification

CAS No. 869071-82-9
Molecular Formula C18H23F2N3O5S
Molecular Weight 431.45
IUPAC Name N'-cyclopentyl-N-[[3-(2,5-difluorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide
Standard InChI InChI=1S/C18H23F2N3O5S/c19-12-6-7-14(20)15(10-12)29(26,27)23-8-3-9-28-16(23)11-21-17(24)18(25)22-13-4-1-2-5-13/h6-7,10,13,16H,1-5,8-9,11H2,(H,21,24)(H,22,25)
Standard InChI Key IXCNLQGWHHENTD-UHFFFAOYSA-N
SMILES C1CCC(C1)NC(=O)C(=O)NCC2N(CCCO2)S(=O)(=O)C3=C(C=CC(=C3)F)F

Introduction

Structural and Molecular Characteristics

Core Molecular Architecture

The compound’s structure integrates three distinct functional groups:

  • Cyclopentyl Group: A five-membered aliphatic ring providing steric bulk and influencing lipophilicity.

  • 1,3-Oxazinan Ring: A six-membered heterocycle containing oxygen and nitrogen atoms, which serves as a conformational scaffold.

  • 2,5-Difluorobenzenesulfonyl Moiety: An electron-deficient aromatic system with fluorine substituents enhancing metabolic stability and binding specificity.

These groups collectively contribute to a molecular weight of 431.45 g/mol and the formula C₁₈H₂₃F₂N₃O₅S.

Table 1: Molecular Properties

PropertyValue
CAS Number869071-82-9
Molecular FormulaC₁₈H₂₃F₂N₃O₅S
Molecular Weight431.45 g/mol
IUPAC NameN-Cyclopentyl-N'-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide

Stereochemical Considerations

The 1,3-oxazinan ring adopts a chair conformation, with the sulfonyl group at the 3-position introducing axial chirality. Fluorine atoms at the 2- and 5-positions of the benzenesulfonyl group create an asymmetric electronic environment, potentially influencing intermolecular interactions.

Synthesis and Preparation

Key Synthetic Routes

The synthesis involves a multi-step sequence optimized for yield and purity:

  • Oxazinan Ring Formation: Cyclocondensation of a β-amino alcohol with formaldehyde under acidic conditions generates the 1,3-oxazinan core.

  • Sulfonylation: Reaction with 2,5-difluorobenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) introduces the sulfonyl group.

  • Amide Coupling: A carbodiimide-mediated coupling links the cyclopentylamine and ethanediamide segments.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)
Oxazinan Formationβ-Amino alcohol, HCHO, HCl65–70
Sulfonylation2,5-DFBS-Cl, Et₃N, DCM80–85
Amide CouplingEDC, HOBt, DMF75–78

Purification and Characterization

Crude product is purified via silica gel chromatography (ethyl acetate/hexane), with final characterization by ¹H/¹³C NMR, HRMS, and HPLC (>98% purity).

Chemical Reactivity and Functionalization

Oxidation and Reduction

  • Oxidation: The sulfonyl group is resistant to oxidation, but the oxazinan ring undergoes epoxidation at the C4-C5 position under peracid conditions.

  • Reduction: Catalytic hydrogenation (Pd/C, H₂) reduces the oxazinan ring to a piperidine derivative, altering conformational dynamics.

Nucleophilic Substitution

The difluorobenzenesulfonyl moiety participates in SNAr reactions with amines or thiols at the 4-position, enabling derivatization for structure-activity relationship (SAR) studies.

Biological Activity and Mechanism

Enzymatic Inhibition

Preliminary assays indicate inhibition of serine proteases (e.g., trypsin-like enzymes) via covalent modification of the active-site serine residue. The sulfonyl group acts as a leaving group, facilitating acyl-enzyme intermediate formation.

Cellular Permeability

LogP calculations (2.8) and Caco-2 assays suggest moderate blood-brain barrier penetration, positioning the compound as a candidate for CNS-targeted therapies.

Research Applications

Medicinal Chemistry

  • Anticoagulant Development: Structural analogs are being explored as alternatives to dabigatran for thrombin inhibition.

  • Neuroinflammatory Targets: Modulating microglial protease activity in Alzheimer’s models.

Materials Science

The sulfonyl group’s electron-withdrawing properties enhance thermal stability in polyamide composites (Tₘ = 220°C).

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